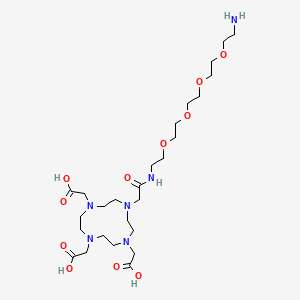

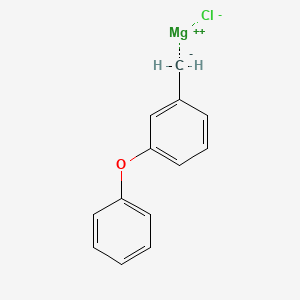

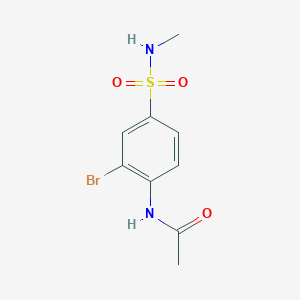

![molecular formula C11H9BrFN3 B6299399 (5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole CAS No. 2268741-11-1](/img/structure/B6299399.png)

(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in medicinal chemistry . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .Molecular Structure Analysis

Triazoles have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

Triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their unique structure enables them to act as linker units between two active molecules or as bioisostere of different functional groups .Applications De Recherche Scientifique

2BF5P has been used for a variety of scientific research applications, including as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the formation of prostaglandins, which are important mediators of inflammation and pain. 2BF5P has also been used as a ligand in studies of metal-catalyzed reactions, and as a reagent in the synthesis of other compounds.

Mécanisme D'action

2BF5P has been found to inhibit the activity of the enzyme cyclooxygenase. This inhibition is believed to be caused by the binding of 2BF5P to the active site of the enzyme, which prevents the enzyme from catalyzing the formation of prostaglandins.

Biochemical and Physiological Effects

2BF5P has been found to have anti-inflammatory and analgesic effects in animal studies. It has also been found to inhibit the activity of cyclooxygenase, which is involved in the production of prostaglandins, which are important mediators of inflammation and pain.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2BF5P in laboratory experiments provides several advantages. It is a relatively inexpensive compound, and it is easily synthesized using the Vilsmeier-Haack reaction and the Williamson ether synthesis. Additionally, it has been found to have anti-inflammatory and analgesic effects in animal studies. However, it is important to note that 2BF5P is a potent inhibitor of cyclooxygenase, and its use may lead to the inhibition of other enzymes that are involved in the production of prostaglandins.

Orientations Futures

The potential applications of 2BF5P in scientific research are numerous and varied. Future research could focus on its use as an inhibitor of other enzymes, such as kinases and phosphatases. Additionally, further studies could be conducted to explore the effects of 2BF5P on other biochemical and physiological processes, such as the production of hormones or neurotransmitters. Finally, research could be conducted to investigate the potential therapeutic applications of 2BF5P, such as its use as an anti-inflammatory or analgesic agent.

Méthodes De Synthèse

2BF5P can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction and the Williamson ether synthesis. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with phosphorus oxychloride and a base, such as pyridine, to produce a halogenated aldehyde or ketone. The Williamson ether synthesis involves the reaction of an alkoxide ion with an alkyl halide to produce an ether. Both of these methods have been used to synthesize 2BF5P.

Safety and Hazards

Propriétés

IUPAC Name |

(5R,7R)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIIYYDYEGITLS-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N2C(=NC(=N2)Br)[C@@H]1F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

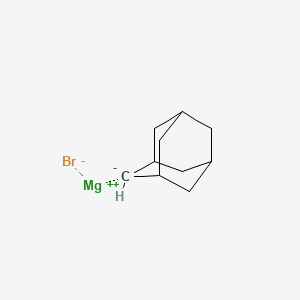

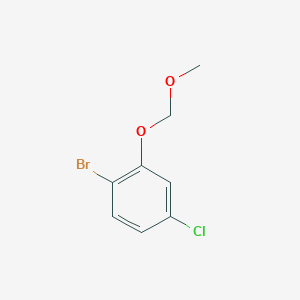

![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)

![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)